tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a bicyclic ring system with an amino group and a tert-butyl ester, makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as (1R,4R)-2,5-diazabicyclo[2.2.1]heptane.
Protection of Amino Group: The amino group is protected using a tert-butyl ester to prevent unwanted reactions during subsequent steps.
Functionalization: The protected intermediate undergoes various functionalization reactions, such as halogenation or alkylation, to introduce the desired substituents.
Deprotection: The final step involves the removal of the protecting group to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, modulating their activity. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 6-position and the tert-butyl ester at the 2-position differentiates it from other similar compounds, making it particularly valuable in the synthesis of certain pharmaceuticals and research applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8?,9-/m1/s1 |
InChI Key |
WDLJVXLPYIOWOZ-PSGOWDBMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)N |
Origin of Product |
United States |
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